molecular formula C17H26N2O3 B11087483 2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol

2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol

Cat. No.: B11087483
M. Wt: 306.4 g/mol
InChI Key: DUDNGERFGALUCI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol is a complex organic compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo nonane core with dimethoxyphenyl and dimethyl substituents. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of benzopyrylium salt with 3,5-dimethoxyphenol in the presence of a chiral anionic catalyst. This reaction is followed by acid-catalyzed cyclization to construct the bicyclo[3.3.1]nonane skeleton . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve high purity and yield. The choice of reagents, catalysts, and reaction conditions is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[3.3.1]nonane derivatives, such as:

Uniqueness

The uniqueness of 2-(3,4-Dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol lies in its specific functional groups and their arrangement, which impart distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced biological activity or selectivity due to these structural features.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazabicyclo[3.3.1]nonan-6-ol

InChI

InChI=1S/C17H26N2O3/c1-11-8-19-10-17(2,15(11)20)9-18-16(19)12-5-6-13(21-3)14(7-12)22-4/h5-7,11,15-16,18,20H,8-10H2,1-4H3

InChI Key

DUDNGERFGALUCI-UHFFFAOYSA-N

Canonical SMILES

CC1CN2CC(C1O)(CNC2C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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